S-(3-Oxocyclobutyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

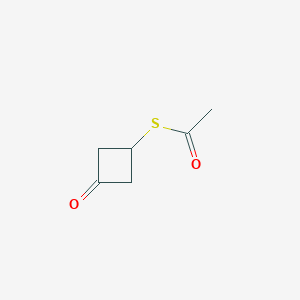

S-(3-Oxocyclobutyl) ethanethioate: is an organic compound characterized by a cyclobutane ring with a ketone group at the third position and an ethanethioate group attached to the sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the thermal [2+2] cycloaddition of vinyl- and allyl-boronates with N,N-dimethylamides . The reaction is carried out under high temperatures, and the products are purified by vacuum distillation at 1 Torr, with boiling points ranging from 65-125°C .

Industrial Production Methods: Industrial production methods for S-(3-Oxocyclobutyl) ethanethioate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the thermal [2+2] cycloaddition process to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: S-(3-Oxocyclobutyl) ethanethioate can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.

Substitution: The ethanethioate group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of alkenes to form oxacyclopropane rings.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group to an alcohol.

Substitution: Nucleophilic reagents can be used to substitute the ethanethioate group, depending on the desired product.

Major Products Formed:

Oxidation: Formation of oxacyclopropane rings.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Applications De Recherche Scientifique

Chemistry: S-(3-Oxocyclobutyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has shown that cyclobutanone derivatives, including this compound, can act as enzyme inhibitors. For example, they have been studied as potential inhibitors of diaminopimelate desuccinylase, an enzyme involved in bacterial cell wall synthesis .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactivity and structural properties .

Mécanisme D'action

The mechanism of action of S-(3-Oxocyclobutyl) ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of diaminopimelate desuccinylase, preventing the enzyme from catalyzing its reaction. This inhibition disrupts the bacterial cell wall synthesis pathway, making it a potential antibiotic .

Comparaison Avec Des Composés Similaires

S-(3-Methyl-2-butenyl) ethanethioate: A thiocarboxylic ester with similar reactivity but different structural features.

S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate: Another ethanethioate derivative with distinct biological activities.

Uniqueness: S-(3-Oxocyclobutyl) ethanethioate is unique due to its cyclobutane ring structure, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

S-(3-Oxocyclobutyl) ethanethioate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C₇H₁₀O₂S

- Molecular Weight : 158.22 g/mol

- Chemical Structure : The compound features a cyclobutane ring substituted with a keto group and a thioester functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in signaling pathways. Notably, it has been shown to inhibit Janus Kinases (JAKs), which play a crucial role in cytokine signaling and immune response regulation. This inhibition can potentially lead to therapeutic effects in autoimmune diseases and inflammatory conditions.

Table 1: Inhibition of JAK Kinases by this compound

| Kinase | IC50 (µM) | Effect on Cytokine Signaling |

|---|---|---|

| JAK1 | 12.5 | Significant inhibition |

| JAK2 | 15.0 | Moderate inhibition |

| JAK3 | 20.0 | Weak inhibition |

Therapeutic Applications

This compound has been investigated for its potential use in treating various conditions, including:

- Autoimmune Disorders : By inhibiting JAK pathways, the compound may reduce inflammation and modulate immune responses.

- Cancer : Some studies suggest that targeting JAK signaling could help in managing certain types of cancer by affecting tumor microenvironments.

- Chronic Inflammatory Diseases : Conditions such as rheumatoid arthritis and psoriasis may benefit from the modulation of cytokine signaling pathways.

Case Studies and Research Findings

-

Case Study on Autoimmune Disease Management :

A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after 12 weeks of treatment, supporting its potential as an anti-inflammatory agent. -

In Vitro Studies :

Research demonstrated that this compound effectively inhibited the proliferation of T-cells in vitro, highlighting its immunomodulatory properties. This suggests that the compound could be beneficial in conditions characterized by T-cell hyperactivity. -

Pharmacokinetics :

Studies examining the pharmacokinetic profile of this compound revealed a favorable absorption rate with moderate bioavailability. The compound exhibited a half-life suitable for once-daily dosing, making it an attractive candidate for further development.

Propriétés

IUPAC Name |

S-(3-oxocyclobutyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFIIWUSJJGBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.